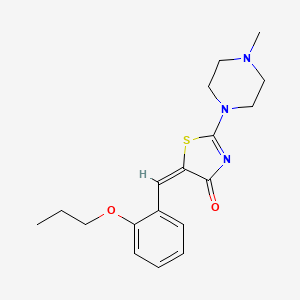
(E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole and its derivatives are known for their broad pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of thiazole derivatives often involves the condensation of thiazolidinones with various aldehydes or ketones. The structure of this compound features a thiazole ring substituted with a piperazine moiety and a propoxybenzylidene group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
The compound this compound has been shown to inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thiazole derivatives also exhibit notable antimicrobial properties. Studies have reported that related compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
These findings suggest that the thiazole ring contributes significantly to the antimicrobial efficacy of these compounds.
Other Biological Activities
Apart from anticancer and antimicrobial effects, thiazole derivatives have been investigated for various other biological activities:
- Antioxidant Activity : Thiazole compounds exhibit strong antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases.
- Anti-inflammatory Effects : Some thiazole derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory disorders.
Case Studies
Recent studies have focused on the synthesis and evaluation of new thiazole derivatives, including this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines, demonstrating significant inhibition of cell growth.
- Antimicrobial Screening : Another study assessed its antimicrobial activity against various pathogens, confirming its efficacy against resistant strains.
属性
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJKDMAYQLZHAR-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














